![molecular formula C14H15F3O2 B1415000 1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid CAS No. 1038719-16-2](/img/structure/B1415000.png)

1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid

Descripción general

Descripción

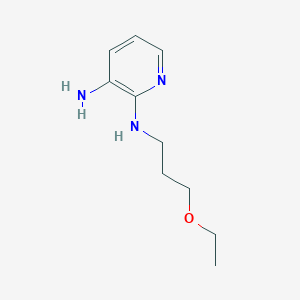

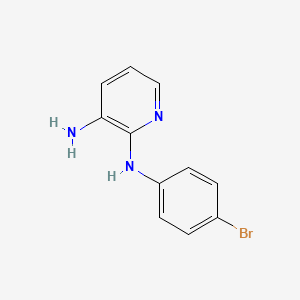

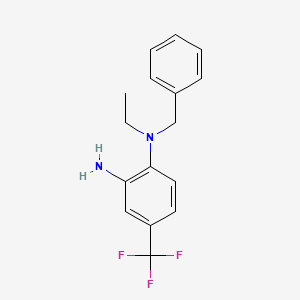

“1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C14H15F3O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid” consists of a cyclohexane ring attached to a carboxylic acid group and a phenyl ring. The phenyl ring has a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis

“1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid” is a solid substance . It has a molecular weight of 272.26 g/mol .Aplicaciones Científicas De Investigación

Alkylation and Synthesis

- Alkylation in Superacidic Media : Trifluoromethylphenyl compounds, including derivatives of cyclohexane carboxylic acid, are used in superacidic media for alkylation processes. This process yields phenyl-substituted compounds through Friedel-Crafts-type mono- and dialkylation, important in organic synthesis and chemical manufacturing (Molnár et al., 2003).

Fluorinated Hydrocarbons

- Benzylic Functionalisation : The compound plays a role in benzylic functionalisation of phenyl all-cis-tetrafluorocyclohexane, a process critical for generating building blocks in agrochemical and pharmaceutical discoveries. This functionalisation imparts unusual polar aspects to otherwise hydrophobic compounds (Bykova et al., 2018).

Polyamide Synthesis

- Polyamide Production : Derivatives of cyclohexane carboxylic acid are used in the synthesis of aromatic polyamides. These polymers, with inherent viscosities in a significant range, are used to create transparent, flexible, and tough films, vital in various industrial applications (Hsiao et al., 1999).

Polyimide Synthesis

- Polyimide Production : The compound is utilized in the synthesis of organosoluble polyimides. These polyimides, with excellent solubility and thermal stability, have applications in high-performance materials and electronics (Yang et al., 2004).

Liquid Crystal Development

- Liquid Crystal Manufacturing : The compound is used in synthesizing diverse phenyl benzoates for liquid crystal transition temperature control. This has applications in the development of commercial electro-optic display devices (Kelly, 1989).

Carboxylation Reactions

- Carboxylation of Alkanes : In catalytic processes, derivatives of cyclohexane carboxylic acid are involved in the carboxylation of alkanes to produce carboxylic acids. This is a crucial reaction in chemical synthesis, especially for creating acids from hydrocarbons (Reis et al., 2005).

Supramolecular Architecture

- Supramolecular Structures : Cyclohexane carboxylic acid derivatives are utilized in constructing complex supramolecular structures, important for understanding molecular interactions and designing new materials (Shan et al., 2003).

Complement Inhibitory Activities

- Complement Inhibitory Applications : Certain derivatives exhibit potent in vitro inhibition of the human classical complement pathway, indicating potential therapeutic applications in immune regulation (Bailey et al., 1985).

Propiedades

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O2/c15-14(16,17)11-6-4-5-10(9-11)13(12(18)19)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIKZYQFSGJPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1414926.png)

![N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1414931.png)

![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1414934.png)

![4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1414938.png)

![6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B1414939.png)